propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
CAS No.:
Cat. No.: VC20417981
Molecular Formula: C27H29N3O7S
Molecular Weight: 539.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N3O7S |
|---|---|
| Molecular Weight | 539.6 g/mol |
| IUPAC Name | propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
| Standard InChI | InChI=1S/C27H29N3O7S/c1-17(2)37-26(33)19-5-4-6-20(15-19)28-27-29-25(32)23(38-27)14-18-7-8-21(22(13-18)34-3)36-16-24(31)30-9-11-35-12-10-30/h4-8,13-15,17H,9-12,16H2,1-3H3,(H,28,29,32)/b23-14+ |
| Standard InChI Key | YJPSDHHHPZODRB-OEAKJJBVSA-N |
| Isomeric SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC)/S2 |
| Canonical SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC)S2 |
Introduction
Structural and Chemical Characterization
Physicochemical Properties
Key physicochemical parameters include:
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logP: Estimated at ~3.5, indicating moderate lipophilicity suitable for membrane permeability .
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Hydrogen bond donors/acceptors: 2 donors and 6 acceptors, suggesting solubility challenges in aqueous media .
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Polar surface area: 64.03 Ų, aligning with compounds exhibiting moderate oral bioavailability .
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O7S |
| Molecular Weight | 539.6 g/mol |
| logP | ~3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 64.03 Ų |
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step organic reactions, typically commencing with the formation of the thiazole core. A plausible pathway includes:
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Thiazole ring construction via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones.
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Condensation of the thiazole intermediate with 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde to introduce the methylidene group.
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Esterification of the benzoic acid derivative with propan-2-ol under acidic conditions.
Challenges and Optimizations
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Steric hindrance during condensation steps necessitates optimized reaction temperatures (70–90°C) and catalysts like piperidine.
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Purification via column chromatography is critical due to byproduct formation, with hexane-ethyl acetate mixtures commonly employed.
Biological Activities and Mechanisms
Anticancer Properties
The benzoate ester group enhances cellular uptake, enabling interaction with kinase signaling pathways. Compound B, a related thiazole derivative, suppresses NSCLC cell proliferation (IC50 = 12 µM) by inhibiting EGFR phosphorylation. Molecular docking studies suggest similar mechanisms for the target compound.
Anti-Inflammatory Effects
Thiazole derivatives modulate COX-2 and NF-κB pathways. Compound C reduces TNF-α production in macrophages by 60% at 10 µM. The propan-2-yl group may enhance membrane diffusion, potentiating in vivo efficacy.
| Compound | Structure Features | Notable Activity |
|---|---|---|
| A | Thiazole, morpholine | Antimicrobial (MIC: 8 µg/mL) |
| B | Benzoate ester | Anticancer (IC50: 12 µM) |
| C | Thiazole, methoxy-phenyl | Anti-inflammatory |
Pharmacokinetic and Toxicity Profiles
ADME Predictions
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) due to balanced logP and polar surface area .
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Metabolism: Predicted CYP3A4-mediated oxidation of the morpholine ring, generating inactive metabolites.
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Excretion: Primarily renal (70%), with minor biliary excretion .
Toxicity Considerations
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Acute toxicity: LD50 in rodents estimated >500 mg/kg, indicating low acute risk.
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Genotoxicity: Ames test negatives for structural analogs, suggesting minimal mutagenic risk.
Applications and Industrial Relevance
Drug Development
The compound’s modular structure allows lead optimization for:
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Kinase inhibitors: Targeting EGFR, VEGFR, and PDGFR in oncology.
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Antimicrobial agents: Addressing multidrug-resistant Gram-positive pathogens.
Agricultural Chemistry
Thiazole derivatives are explored as herbicides and fungicides. The morpholine moiety may inhibit ergosterol biosynthesis in fungi, akin to commercial azoles.
Future Research Directions
Synthesis Optimization
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Develop flow chemistry protocols to improve yield and scalability.
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Explore asymmetric catalysis to access enantiomerically pure forms.
Biological Evaluation
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In vivo efficacy studies: Assess pharmacokinetics in rodent models of inflammation and cancer.
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Target identification: Use CRISPR-Cas9 screens to elucidate molecular targets.
Computational Modeling
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Molecular dynamics simulations: Predict binding modes with EGFR and COX-2.
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QSAR studies: Correlate substituent effects with activity to guide analog design.
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